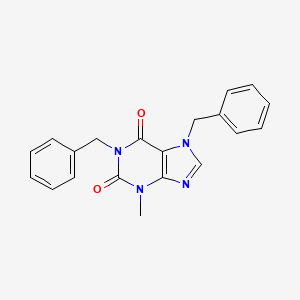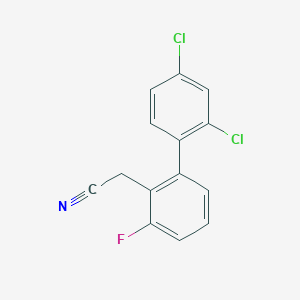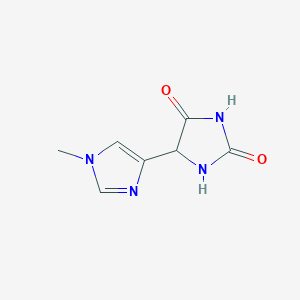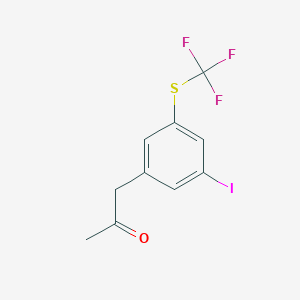
Z-a-Me-Lys(Boc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-a-Me-Lys(Boc)-OH: is a synthetic derivative of lysine, an essential amino acid. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group, a methyl group (Me) on the alpha carbon, and a tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain. These modifications make it a valuable intermediate in peptide synthesis and other biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-a-Me-Lys(Boc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using a benzyloxycarbonyl (Z) group.
Methylation: The alpha carbon of the lysine is methylated using a suitable methylating agent.
Protection of the Side Chain: The side chain amino group is protected using a tert-butyloxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
化学反应分析
Types of Reactions
Z-a-Me-Lys(Boc)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Z and Boc protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at the alpha carbon or side chain.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Z removal.
Coupling: Carbodiimides (e.g., EDC, DCC) and coupling reagents (e.g., HOBt, HATU).
Substitution: Alkyl halides or other electrophiles for substitution reactions.
Major Products Formed
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.
Deprotected Amino Acids: Removal of protecting groups yields free amino acids.
科学研究应用
Z-a-Me-Lys(Boc)-OH has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug design and delivery.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of Z-a-Me-Lys(Boc)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The protecting groups prevent unwanted side reactions and ensure the correct sequence of amino acids.
相似化合物的比较
Similar Compounds
Z-Lys(Boc)-OH: Similar but without the methyl group on the alpha carbon.
Fmoc-Lys(Boc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Z.
Boc-Lys(Boc)-OH: Both amino groups are protected with Boc groups.
Uniqueness
Z-a-Me-Lys(Boc)-OH is unique due to the combination of Z and Boc protecting groups and the methylation at the alpha carbon. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic and research applications.
属性
分子式 |
C20H30N2O6 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
(2S)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-19(2,3)28-17(25)21-13-9-8-12-20(4,16(23)24)22-18(26)27-14-15-10-6-5-7-11-15/h5-7,10-11H,8-9,12-14H2,1-4H3,(H,21,25)(H,22,26)(H,23,24)/t20-/m0/s1 |
InChI 键 |
CYYPSJGUDUWVTE-FQEVSTJZSA-N |
手性 SMILES |
C[C@](CCCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


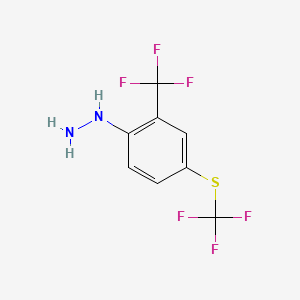

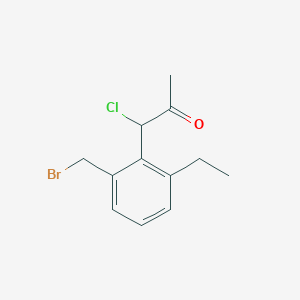
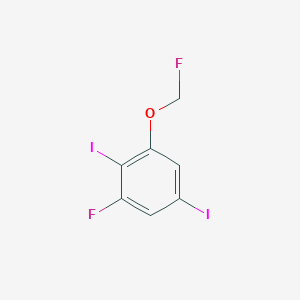
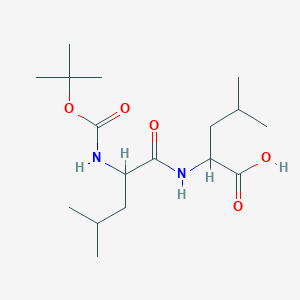


![Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-](/img/structure/B14051109.png)
